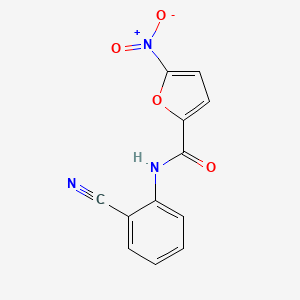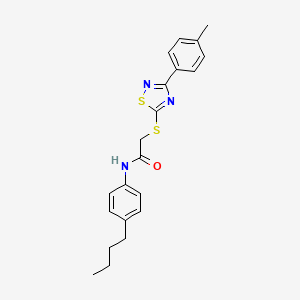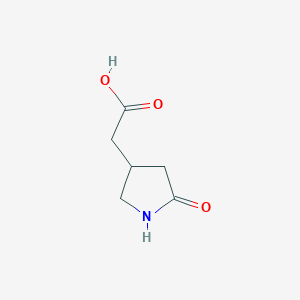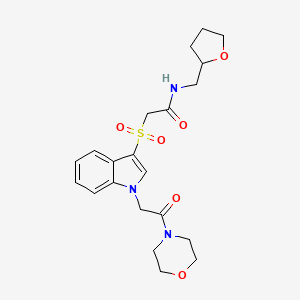![molecular formula C20H31N3O3S B2705056 1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea CAS No. 2415586-82-0](/img/structure/B2705056.png)
1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea, also known as MTMU, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas. MTMU is a urea derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用机制
The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea is not fully understood, but studies have shown that it acts by inhibiting the activity of specific enzymes that are involved in various cellular processes. 1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has also been shown to inhibit the activity of histone deacetylase, which is involved in gene expression and regulation.
Biochemical and Physiological Effects:
1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has been shown to have various biochemical and physiological effects, including cytotoxicity, neuroprotection, and anti-inflammatory effects. 1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has been shown to induce apoptosis in various cancer cell lines, which makes it a potential candidate for cancer therapy. 1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has also been shown to protect neurons from oxidative stress and cell death, which makes it a potential candidate for the treatment of neurodegenerative diseases. In addition, 1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has been shown to reduce inflammation and pain, which makes it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has several advantages and limitations for lab experiments. One of the advantages is that it exhibits cytotoxic effects on various cancer cell lines, which makes it a potential candidate for cancer therapy. In addition, 1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has been shown to have neuroprotective and anti-inflammatory effects, which makes it a potential candidate for the treatment of neurodegenerative and inflammatory diseases. However, one of the limitations of 1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the study of 1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea. One of the future directions is to investigate its mechanism of action in more detail, which will help to optimize its therapeutic potential. Another future direction is to study its pharmacokinetics and pharmacodynamics, which will help to determine its efficacy and safety in vivo. In addition, future studies can investigate the potential of 1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea as a combination therapy with other anticancer or neuroprotective agents. Finally, future studies can investigate the potential of 1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea as a diagnostic tool for cancer or neurodegenerative diseases.
合成方法
1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea is synthesized through a multistep process that involves the reaction of 4-methoxyphenethylamine with isocyanate to produce the corresponding urea derivative. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a high yield of the product. The resulting compound is further reacted with thiomorpholine and oxan-4-ylmethyl to produce 1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea.
科学研究应用
1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has been studied for its potential applications in various areas of scientific research, including cancer therapy, neuroprotection, and anti-inflammatory effects. Studies have shown that 1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has also been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-25-18-4-2-17(3-5-18)6-9-21-19(24)22-16-20(7-12-26-13-8-20)23-10-14-27-15-11-23/h2-5H,6-16H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAYKSUJHPYPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2704973.png)
![N-(3-acetylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2704974.png)

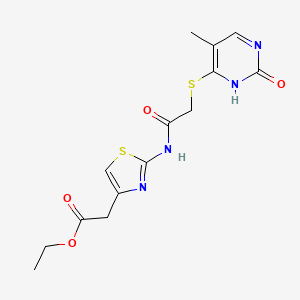
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-fluorobenzamide](/img/structure/B2704980.png)
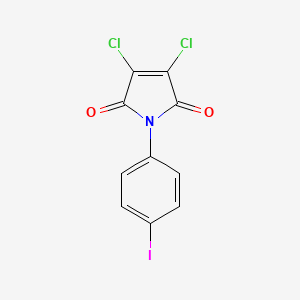

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2704986.png)
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2704987.png)
